Sinapyl alcohol-d3

CAS No.:

Cat. No.: VC16587488

Molecular Formula: C11H14O4

Molecular Weight: 213.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O4 |

|---|---|

| Molecular Weight | 213.24 g/mol |

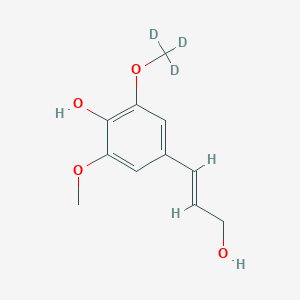

| IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |

| Standard InChI | InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |

| Standard InChI Key | LZFOPEXOUVTGJS-VGIDZVCYSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CCO |

Introduction

Chemical Structure and Synthesis

Sinapyl alcohol-d3 belongs to the monolignol family, a class of hydroxycinnamyl alcohols that serve as primary precursors to lignin polymers. Structurally, it features a propanoid side chain with two methoxy groups at the 3- and 5-positions of the aromatic ring and a hydroxyl group at the 4-position . The deuterium atoms replace hydrogen at the γ-position of the side chain, a modification achieved through synthetic strategies involving deuterated reducing agents or isotopic exchange reactions .

The synthesis of sinapyl alcohol-d3 typically involves the reduction of sinapaldehyde-d3 using deuterium-labeled sodium borohydride () in anhydrous tetrahydrofuran. This method ensures selective deuteration at the γ-carbon while preserving the aromatic methoxy and hydroxyl functionalities . Alternative approaches include catalytic deuteration of sinapyl alcohol using palladium-on-carbon in deuterium oxide, though this may lead to partial deuteration at other positions .

Spectroscopic Characterization

NMR Spectral Data

The NMR profile of sinapyl alcohol-d3 provides critical insights into its molecular structure and deuterium incorporation. Table 1 summarizes the -NMR chemical shifts observed in deuterated dimethyl sulfoxide () at 360 MHz :

| Atom ID | Author Nomenclature | Shift (ppm) | Ambiguity Code |

|---|---|---|---|

| C1 | OMe | 56.27 | 1 |

| C2 | OMe | 56.27 | 1 |

| C5 | G | 63.76 | 1 |

| C6 | 2 | 103.35 | 1 |

| C7 | 6 | 103.35 | 1 |

The methoxy groups (C1, C2) exhibit resonances at 56.27 ppm, while the γ-deuterated carbon (C5) appears upfield at 63.76 ppm compared to non-deuterated sinapyl alcohol . The aromatic carbons (C6, C7) show distinct shifts at 103.35 ppm, characteristic of syringyl-type lignans.

In -NMR, the deuterium substitution eliminates the proton signal at the γ-position, simplifying the multiplet patterns observed in non-deuterated analogs. The remaining hydroxyl and aromatic protons resonate between 6.24–7.30 ppm, consistent with free phenolic groups and conjugated double bonds .

Biological Role and Applications

As a monolignol, sinapyl alcohol-d3 participates in lignin biosynthesis through oxidative coupling reactions mediated by peroxidases and laccases. In grasses, it preferentially incorporates into syringyl lignin units, forming β-O-4 linkages that confer structural rigidity to cell walls . The deuterium label enables researchers to track lignin deposition patterns using mass spectrometry or isotope ratio monitoring, particularly in studies investigating:

-

Metabolic Flux Analysis: Quantifying lignin precursor utilization in transgenic plants with modified phenylpropanoid pathways .

-

Radical Transfer Mechanisms: Elucidating the role of phenolic conjugates (e.g., sinapyl p-coumarate) in enhancing monolignol coupling efficiency .

-

Environmental Stress Responses: Assessing lignin modification under drought or pathogen attack through isotopic pulse-labeling .

Comparative Analysis with Related Compounds

Sinapyl alcohol-d3 shares biosynthetic pathways and structural motifs with other phenylpropanoids, as detailed in Table 2:

| Compound | Structural Relation | Unique Features |

|---|---|---|

| Coniferyl alcohol | Monolignol | Precursor to guaiacyl lignin; lacks 5-OCH₃ |

| Ferulic acid | Hydroxycinnamic acid derivative | Antioxidant properties; cross-links polysaccharides |

| Sinapyl p-coumarate | Acylated monolignol | Enhances radical transfer in grass lignins |

The deuterium labeling distinguishes sinapyl alcohol-d3 from these analogs, allowing precise detection in complex biological matrices without altering its reactivity in lignification processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume